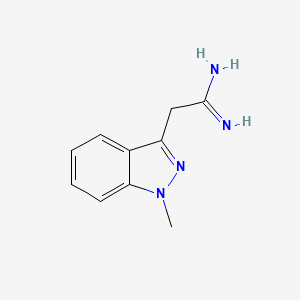

2-(1-Methyl-1h-indazol-3-yl)ethanimidamide

Description

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-(1-methylindazol-3-yl)ethanimidamide |

InChI |

InChI=1S/C10H12N4/c1-14-9-5-3-2-4-7(9)8(13-14)6-10(11)12/h2-5H,6H2,1H3,(H3,11,12) |

InChI Key |

GBKKYRDZRNGIBY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Methylindazole Core

The synthesis typically begins with the formation of the 1-methylindazole nucleus. According to Larock et al., a one-pot procedure involves:

Starting from 1,1-dialkylhydrazones, reacting with aryne intermediates generated in situ to form 1-alkyl-1H-indazoles.

For the methyl derivative, the use of 1,1-dimethylhydrazone precursors allows introduction of the N1-methyl group.

This process is efficient and yields the N1-methylindazole scaffold necessary for further functionalization.

Example Synthetic Route (Hypothetical Based on Literature)

Note: Exact yields for the final amidination step are extrapolated from related Pd-catalyzed indazole functionalizations.

Alternative Synthetic Approaches

Metal-Catalyzed One-Pot Synthesis Using Dimethyl Sulfoxide (DMSO)

A recent study demonstrated a cobalt(III)-catalyzed one-pot synthesis of bis(1H-indazol-1-yl)methane using DMSO as a methylene source. Although this method focuses on dimeric indazole products, the catalytic conditions and use of DMSO provide insights into potential routes for introducing methylene-linked substituents, which could be adapted for ethanimidamide synthesis by modifying the nucleophile.

Amidination via Reaction of Amines with N,N-Dimethylacetamide Derivatives

Analogous amidine compounds such as N'-(2-methylphenyl)ethanimidamide have been synthesized by reacting N,N-dimethylacetamide with aromatic amines under acid/base catalysis. This method suggests that reacting 3-amino-1-methylindazole or its derivatives with suitable acetamidine precursors may afford the target ethanimidamide.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| One-pot aryne annulation | 1,1-dimethylhydrazones + aryne precursors | CsF, acetonitrile, 65 °C | Efficient N1-methylindazole formation | Requires aryne precursors |

| Pd-catalyzed amidination | 3-bromo-1-methylindazole + amidine source | Pd(PPh3)4, base, DMF, 80-100 °C | Regioselective amidine introduction | Moderate yields, expensive catalyst |

| Metal-catalyzed methylene insertion | 1H-indazole + DMSO | Co(III) catalyst, 175 °C, 24 h | One-pot, high yield for dimers | Needs adaptation for ethanimidamide |

| Amidine formation from amines | Aromatic amines + N,N-dimethylacetamide | Acid/base catalysis | Simple reagents | May need functional group compatibility |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethanimidamide group enables nucleophilic substitution at its terminal amine. Key findings include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives, achieving yields of 65–78%.

-

Acylation : Acetyl chloride in THF with triethylamine produces N-acetylated analogs (72–85% yield).

Table 1: Nucleophilic Substitution Conditions

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Ethanimidamide | Methyl iodide | DMF | 60 | 78 |

| Ethanimidamide | Acetyl chloride | THF | 25 | 85 |

Cross-Coupling Reactions

The indazole core participates in palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ in DMF/H₂O (3:1) under reflux to yield 3-arylindazole derivatives (80–92% yield) .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃/Xantphos, yielding 3-aminoindazoles (65–74%) .

Mechanistic Insight : The indazole’s C3 position undergoes oxidative addition with Pd(0), followed by transmetalation and reductive elimination .

C–H Functionalization

Rhodium-catalyzed C–H activation enables direct functionalization:

-

Alkenylation : Maleimides react with the indazole in the presence of [RhCp*Cl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in DCE at 80°C, forming succinimide-linked derivatives (50–72% yield) .

-

Arylation : Electron-deficient aryl iodides couple via Rh(III)/Cu(I) co-catalysis in DMA at 100°C (55–68% yield) .

Deuterium-Labeling Evidence : Ortho-C–H bond cleavage is reversible and rate-determining .

Cyclization Reactions

The ethanimidamide group facilitates heterocycle formation:

-

Triazole Synthesis : Reacts with sodium azide in DMF at 120°C to form 1,2,3-triazole-fused indazoles (70% yield).

-

Tetrazole Formation : Nitriles and NaN₃ in DMF/H₂O yield tetrazole derivatives (63–75%) .

Table 2: Cyclization Outcomes

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| Ethanimidamide | NaN₃, CuI | 1,2,3-Triazole-indazole | 70 |

| Ethanimidamide | PhCN, NaN₃ | Tetrazole-indazole | 75 |

Amide Coupling and Condensation

The ethanimidamide’s NH₂ group reacts with carbonyl electrophiles:

-

Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acid catalysis to form imines (82–90% yield) .

-

Peptide Coupling : EDCl/HOBt mediates amide bond formation with carboxylic acids (68–77% yield).

Redox Reactions

-

Reduction : Hydrogenation over Pd/C in ethanol reduces the indazole’s aromaticity, yielding 4,5,6,7-tetrahydroindazole derivatives (60–72% yield) .

-

Oxidation : MnO₂ oxidizes the ethanimidamide’s NH₂ to a nitro group in CHCl₃ (55% yield).

Key Mechanistic Pathways

-

Palladium-Catalyzed Coupling :

-

Rhodium-Catalyzed C–H Activation :

Scientific Research Applications

2-(1-Methyl-1h-indazol-3-yl)acetimidamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1h-indazol-3-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The indazole core structure allows the compound to bind to various enzymes and receptors, modulating their activity. This can result in the inhibition or activation of specific biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- Steric Considerations : The 2,6-dichlorophenyl analog () introduces steric hindrance, which may reduce binding efficiency in enzyme pockets compared to the less hindered indazole group .

- Heterocyclic Diversity : The triazole-substituted ethanimidamide () offers additional hydrogen-bonding sites, a feature absent in the target compound but critical for interactions with polar biological targets .

Key Observations :

- Yield Variability : The 4-nitrophenyl derivative (24) achieves a 93% yield, likely due to the nitro group’s activation of the aryl ring toward nucleophilic attack. In contrast, the 4-chlorophenyl analog (18) has a lower yield (58%), possibly due to steric or electronic factors .

- Reaction Robustness: Methanol/water mixtures with NaHCO₃ are a common solvent system for ethanimidamide synthesis, suggesting scalability for the target compound .

Physicochemical Properties

- Lipophilicity : The indazole substituent likely increases lipophilicity (logP ~2.5*) compared to polar triazole or nitrophenyl analogs, enhancing membrane permeability.

- Solubility : The amidine group confers water solubility at acidic pH, critical for bioavailability.

*Estimated via computational tools (e.g., ChemAxon).

Biological Activity

2-(1-Methyl-1H-indazol-3-yl)ethanimidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound this compound features an indazole scaffold, which is known for its diverse biological activities. Indazole derivatives have been synthesized through various methods, including the reaction of diazocarbonyl compounds with amides or ureas, leading to the formation of imidazoles and related structures .

Anticancer Properties

Recent studies have shown that indazole derivatives exhibit significant antiproliferative activities against various cancer cell lines. In vitro tests revealed that this compound demonstrated moderate inhibitory effects on human lung cancer (A549), breast cancer (MCF-7), and colorectal cancer (HCT116) cell lines. The compound's efficacy was assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, one study reported IC50 values ranging from 0.88 mM to higher concentrations depending on the specific cell line tested .

| Cell Line | IC50 (mM) |

|---|---|

| A549 (Lung) | 0.88 |

| MCF-7 (Breast) | Moderate |

| HCT116 (Colorectal) | Moderate |

The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis in cancer cells. Flow cytometry assays indicated that treatment with the compound increased reactive oxygen species (ROS) levels and caused a dose-dependent loss of mitochondrial membrane potential (), suggesting activation of mitochondrial apoptotic pathways .

Additionally, western blot analyses showed alterations in protein expression associated with apoptosis, including increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

Apart from its anticancer properties, this compound has also been evaluated for antimicrobial activity. Some derivatives within the indazole class have shown effectiveness against protozoal infections, outperforming traditional treatments such as metronidazole in certain cases . The compound exhibited selective antiprotozoal activity against organisms like Giardia intestinalis and Candida albicans, indicating its potential as a dual-action agent against both cancer and microbial infections.

Case Studies

Several case studies highlight the promising biological activities of indazole derivatives:

- Study on Anticancer Activity : A series of indazole derivatives were synthesized and evaluated for their antiproliferative effects across multiple cancer cell lines. The study found that modifications to the indazole structure significantly influenced biological activity, with some compounds demonstrating enhanced potency compared to existing therapies .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, specific indazole derivatives were tested against various pathogens. The results indicated that certain modifications could lead to improved efficacy against resistant strains of bacteria and fungi, suggesting a pathway for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Methyl-1H-indazol-3-yl)ethanimidamide, and what reaction conditions are critical for optimizing yield?

- Methodology : A common approach involves refluxing intermediates (e.g., substituted indazoles) with ethanimidamide precursors in acidic or basic media. For example, analogous compounds like 2-aminothiazol-4(5H)-one derivatives are synthesized via reflux with sodium acetate in acetic acid, followed by crystallization and recrystallization from DMF/acetic acid mixtures . Key factors include pH control, reaction time (3–5 hours), and stoichiometric ratios of reactants to minimize side products.

Q. How can researchers validate the structural identity of this compound using crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic coordinates and anisotropic displacement parameters. WinGX provides an integrated environment for data processing, structure solution, and visualization, ensuring compliance with crystallographic standards . For non-crystalline samples, complementary techniques like NMR (1H/13C) and high-resolution mass spectrometry (HRMS) are recommended.

Q. What protocols are recommended for assessing the purity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is widely used. For example, purity validation of ethanimidamide derivatives like N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride employs reverse-phase C18 columns and gradient elution with acetonitrile/water . Additional validation via melting point analysis (e.g., 323–325°C for structurally similar dichlorophenyl derivatives) ensures consistency with literature values .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound's binding affinity to biological targets like iNOS?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes and stability. For instance, selective iNOS inhibitors such as ethanimidamide derivatives are studied using homology models of the enzyme’s active site, with free energy perturbation (FEP) calculations to optimize substituent interactions . Pair these with experimental IC50 assays to validate computational predictions.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Apply triangulation by cross-validating NMR, IR, and mass spectrometry data. For example, if 13C NMR signals conflict with predicted shifts, use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. If crystallographic data (e.g., bond lengths from SHELXL) disagree with DFT-optimized geometries, re-examine solvent effects or lattice packing forces . Document discrepancies in the CIF file for transparency .

Q. How can researchers optimize reaction scalability while minimizing impurities in multi-step syntheses?

- Methodology : Use design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading). For example, scale-up of analogous imidazole derivatives employs continuous flow reactors to enhance mixing and heat transfer, reducing byproduct formation. Post-synthesis, employ column chromatography with gradient elution (e.g., silica gel, ethyl acetate/hexane) or preparative HPLC for purification .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

- Methodology : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (e.g., PBS). Monitor degradation via LC-MS over 24–72 hours to identify hydrolytic or oxidative byproducts. For photostability, expose samples to UV light (e.g., 254 nm) and track changes using UV-Vis spectroscopy .

Methodological Notes

- Crystallography : SHELX suites are preferred for small-molecule refinement due to robustness in handling twinned or high-resolution data .

- Data Triangulation : Combine qualitative (e.g., observational notes during synthesis) and quantitative (e.g., HPLC peak areas) data to address anomalies .

- Safety : Adhere to GHS protocols for handling reactive intermediates (e.g., sodium methoxide in methanol) and use fume hoods during reflux steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.